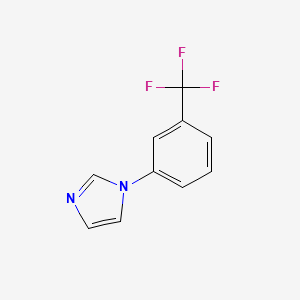

1-(3-Trifluoromethylphenyl)imidazole

Übersicht

Beschreibung

1-(3-Trifluoromethylphenyl)imidazole is a chemical compound with the molecular formula C10H7F3N2 and a molecular weight of 212.1712 . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Trifluoromethylphenyl)imidazole can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is mild and allows for the inclusion of various functional groups . Another method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate under microwave-assisted conditions .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. These methods often employ catalysts and optimized reaction conditions to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Substitution Reactions

The trifluoromethylphenyl group undergoes both nucleophilic and electrophilic substitution reactions, with regioselectivity influenced by the electron-deficient aromatic ring.

Electrophilic Aromatic Substitution

- Nitration : Reacts with potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) to yield nitro derivatives (e.g., 2-bromo-5-fluoro-1-nitro-3-trifluoromethylbenzene) .

- Halogenation : Bromination using 1,3-dibromo-5,5-dimethylhydantoin in dichloromethane at 35°C produces 1-bromo-3-nitro-5-trifluoromethylbenzene .

Nucleophilic Substitution

- Imidazole Coupling : Reacts with 4-methylimidazole in the presence of copper(I) catalysts (e.g., CuI) and bases (e.g., K₂CO₃) in polar aprotic solvents (DMF or NMP) at 100–120°C to form 4-methyl-1-(3-nitro-5-trifluoromethylphenyl)-1H-imidazole .

Oxidation Reactions

The imidazole ring and aromatic system participate in oxidation under specific conditions:

- Imidazole Ring Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic or basic media oxidizes the imidazole ring to carboxylic acid derivatives (e.g., 1-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid).

- Aromatic Side-Chain Oxidation : Hydrogen peroxide (H₂O₂) oxidizes the trifluoromethylphenyl group to hydroxyl or carbonyl analogs.

Reduction Reactions

Catalytic hydrogenation and hydride-based reductions are prominent:

- Nitro Group Reduction : Palladium/charcoal (Pd/C) with hydrogen gas reduces nitro groups to amines (e.g., 3-fluoro-5-trifluoromethylphenylamine) .

- Imidazole Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces imidazole rings to dihydroimidazoles.

| Substrate | Reduction Agent | Product | Conditions |

|---|---|---|---|

| Nitro-trifluoromethylbenzene | H₂, Pd/C | 3-Fluoro-5-trifluoromethylphenylamine | Methanol, 25–40°C |

| Imidazole derivative | LiAlH₄ | Dihydroimidazole | Anhydrous ether, 0°C |

Radical-Mediated Reactions

Under visible light, 1-(3-trifluoromethylphenyl)imidazole participates in radical coupling via transient activation:

- Tf-Shift Mechanism : Generates CF₃ radicals through homolytic N–S bond cleavage in imidazolium sulfonate intermediates, enabling benzylic C(sp³)–H trifluoromethylation .

- Radical Coupling : CF₃ radicals couple with benzyl radicals to form trifluoromethylated azines .

Photochemical Reactions

UV irradiation induces ring contraction in dihydrodiazine intermediates to form imidazole derivatives. For example, photolysis of 4-R-1,4-dihydropyrimidines yields substituted imidazoles when R stabilizes an anionic center (e.g., pyridyl or thiazolyl groups) .

Coordination Chemistry

The imidazole nitrogen acts as a ligand for transition metals:

- Copper Complexation : Forms stable complexes with Cu(I) in Suzuki-Miyaura coupling reactions .

- Palladium Catalysis : Participates in cross-coupling reactions (e.g., with aryl boronic acids) to form biaryl imidazoles.

Acid-Base Reactions

The imidazole ring exhibits amphoteric behavior:

- Protonation : Accepts protons in acidic media (pKa ~7), forming imidazolium salts.

- Deprotonation : Loses protons in basic conditions (e.g., with K₂CO₃), enhancing nucleophilicity for substitution reactions .

Key Research Findings

- Catalyst Efficiency : Copper(I) catalysts outperform palladium in imidazole coupling reactions, achieving yields >85% .

- Environmental Impact : Radical trifluoromethylation avoids stoichiometric metal reagents, aligning with green chemistry principles .

- Regioselectivity : Electron-withdrawing CF₃ group directs substitution to the meta position in electrophilic reactions .

Wissenschaftliche Forschungsanwendungen

Applications in Chemistry

1. Coordination Chemistry

The compound serves as a ligand in coordination chemistry, particularly in the formation of metal complexes. It exhibits strong binding affinity for transition metals such as iridium and ruthenium, which are crucial for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) . For instance, iridium(III)-phenylimidazole complexes demonstrate high photoluminescence quantum yields (53%) and significant current efficiency in OLED devices .

2. Organic Synthesis

In organic synthesis, 1-(3-Trifluoromethylphenyl)imidazole is utilized as a synthetic intermediate for creating various functionalized compounds. Its unique electronic properties allow chemists to manipulate its structure to achieve desired reactivity profiles.

Biological Applications

1. Neurobiology

The compound has been identified as a potent inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in neurobiological processes related to depression and anxiety. Studies indicate that doses of 30 mg/kg/day exhibit significant antidepressant-like effects in animal models . This positions this compound as a candidate for further research into therapeutic interventions for mood disorders.

2. Enzyme Modulation

this compound interacts with various enzymes, notably mitogen-activated protein kinase 14 (MAPK14), influencing cellular processes such as proliferation and stress response . This interaction underscores its potential utility in cancer research and treatment strategies.

Medicinal Applications

1. Anticancer Activity

Research has shown that imidazole derivatives can exhibit anticancer properties. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as angiogenesis inhibition . For example, derivatives have shown efficacy against several cancer cell lines, indicating potential pathways for developing new anticancer agents.

2. Drug Development

Due to its ability to modulate enzyme activity and interact with biological targets, this compound is being explored for its therapeutic applications in drug development. Its role as an active pharmaceutical ingredient (API) in various formulations could lead to novel treatments for diseases associated with nitric oxide dysregulation .

Industrial Applications

1. Agrochemicals and Dyes

The compound's chemical stability and reactivity make it suitable for use in the development of agrochemicals and dyes. Its fluorinated nature enhances the performance characteristics of these products, making them more effective in agricultural applications.

Case Studies

Wirkmechanismus

The mechanism of action of 1-(3-Trifluoromethylphenyl)imidazole involves its interaction with specific molecular targets. It inhibits the biosynthesis of ergosterol, a key component of fungal cell membranes, by interfering with the enzyme lanosterol 14α-demethylase . This disruption leads to increased membrane permeability and cell death. Additionally, the compound affects the synthesis of triglycerides and phospholipids, contributing to its antifungal activity .

Vergleich Mit ähnlichen Verbindungen

1-(3-Trifluoromethylphenyl)imidazole can be compared with other trifluoromethyl-substituted imidazoles and related compounds:

Similar Compounds: 1-(4-Trifluoromethylphenyl)imidazole, 1-(2-Trifluoromethylphenyl)imidazole, and 2-Methyl-4-trifluoromethyl-1H-imidazole.

Uniqueness: The position of the trifluoromethyl group on the phenyl ring significantly influences the compound’s chemical properties and biological activity.

Biologische Aktivität

1-(3-Trifluoromethylphenyl)imidazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, effects on various biological systems, and relevant case studies.

- Chemical Formula : C₁₀H₇F₃N₂

- Molecular Weight : 212.17 g/mol

- CAS Number : 25371-97-5

- Boiling Point : 70°C (0.1 mmHg)

This compound interacts with various biological targets, including enzymes and receptors, which can lead to significant pharmacological effects. Notably, it has been identified as a potent inhibitor of nitric oxide synthase (NOS), which plays a crucial role in the synthesis of nitric oxide—a signaling molecule involved in numerous physiological processes . The inhibition of NOS may contribute to its potential antidepressant effects by modulating serotonergic pathways .

Biological Activities

The biological activities of this compound include:

- Antibacterial Activity : Studies have shown that imidazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or inhibiting essential enzymes. For instance, derivatives similar to this compound were evaluated for their minimum inhibitory concentrations (MICs) against various bacterial strains, demonstrating promising antibacterial properties .

- Antitumor Activity : Research indicates that imidazole derivatives exhibit significant antiproliferative activity against cancer cell lines. In particular, compounds structurally related to this compound have shown effectiveness against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines .

- Cytotoxicity : The cytotoxic effects of this compound have been assessed using human skin fibroblast cells (HFF-1). The MTS assay results indicated that lower concentrations maintained high cell viability (>80%), while higher concentrations led to significant reductions in viability. This suggests a dose-dependent cytotoxic effect .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound. The broth microdilution method was employed to determine MIC values against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited notable antibacterial activity, with MIC values comparable to established antibiotics like vancomycin and ciprofloxacin .

Study 2: Anticancer Properties

In another study focusing on anticancer properties, researchers synthesized multiple imidazole derivatives and tested them against various cancer cell lines. The findings revealed that certain derivatives showed enhanced antiproliferative effects compared to traditional chemotherapeutics like cisplatin. Specifically, the derivative containing the trifluoromethyl group demonstrated superior activity against HeLa and MDA-MB-231 cell lines .

Summary of Findings

The following table summarizes the key biological activities associated with this compound:

Eigenschaften

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)8-2-1-3-9(6-8)15-5-4-14-7-15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVUPVJLOACZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CN=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180018 | |

| Record name | 1-(3-Trifluoromethylphenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25371-97-5 | |

| Record name | 1-(3-Trifluoromethylphenyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025371975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Trifluoromethylphenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.